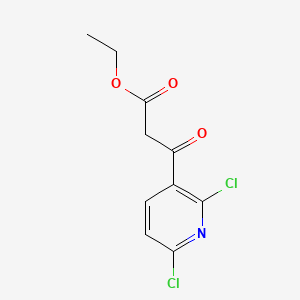

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate

Description

BenchChem offers high-quality Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-2-16-9(15)5-7(14)6-3-4-8(11)13-10(6)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBZLXLYMRZGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(N=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657631 | |

| Record name | Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174727-36-7 | |

| Record name | Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, a β-keto ester of interest to researchers and professionals in drug development and medicinal chemistry. The described methodology is grounded in established chemical principles, primarily the Claisen-type condensation reaction.

Overview of the Synthetic Pathway

The synthesis of the target compound, a substituted β-keto ester, is most effectively achieved through a three-step sequence. This pathway begins with the commercially available 2,6-dichloropyridine-3-carboxylic acid. The carboxylic acid is first converted to its more reactive acyl chloride derivative. This intermediate subsequently undergoes a Claisen-type condensation with a malonic ester derivative, which, after acidic workup and decarboxylation, yields the final product. This approach offers high yields and good control over the reaction.

Quantitative Data Summary

The following table summarizes the key reagents, their molar equivalents, and representative yields for each step in the synthesis of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate. Yields are based on typical outcomes for analogous transformations in organic synthesis.

| Step | Starting Material | Reagents | Molar Ratio (Reagent:SM) | Solvent | Product | Representative Yield |

| 1 | 2,6-Dichloropyridine-3-carboxylic Acid | Thionyl Chloride (SOCl₂) | 2.0 : 1 | Toluene (cat. DMF) | 2,6-Dichloropyridine-3-carbonyl Chloride | >95% (crude) |

| 2 | Ethyl Potassium Malonate | Magnesium Chloride (MgCl₂), Pyridine | 1.1 : 1, 1.1 : 1 | Ethyl Acetate | Magnesium enolate complex | Intermediate |

| 3 | 2,6-Dichloropyridine-3-carbonyl Chloride | Magnesium enolate complex | 1.0 : 1.1 | Ethyl Acetate | Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-oxopropanoate | Intermediate |

| 4 | Intermediate from Step 3 | Aqueous HCl (10%) | - | - | Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | 85-95% (from acyl chloride) |

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis.

Step 1: Synthesis of 2,6-Dichloropyridine-3-carbonyl Chloride

This procedure details the conversion of the carboxylic acid to the corresponding acyl chloride, a highly reactive intermediate necessary for the subsequent condensation reaction.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, add 2,6-dichloropyridine-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous toluene to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Thionyl chloride (2.0 eq) is added dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux (approximately 80-90°C) and maintained for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride and toluene are removed under reduced pressure using a rotary evaporator. The resulting crude 2,6-dichloropyridine-3-carbonyl chloride is a solid or oil and is typically used in the next step without further purification.

Step 2: Claisen-type Condensation to Yield Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate

This protocol describes the core carbon-carbon bond-forming reaction to construct the β-keto ester backbone.[1]

-

Formation of the Magnesium Enolate: In a separate dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyl potassium malonate (1.1 eq) and anhydrous magnesium chloride (1.1 eq) in anhydrous ethyl acetate.[1]

-

Add anhydrous pyridine (1.1 eq) to the suspension and stir the mixture at room temperature for 3-5 hours to form the magnesium enolate complex.[1]

-

Condensation Reaction: Cool the suspension of the magnesium enolate to 0-5°C using an ice bath.

-

Dissolve the crude 2,6-dichloropyridine-3-carbonyl chloride (1.0 eq) from Step 1 in anhydrous ethyl acetate and add it dropwise to the cooled enolate suspension over 30-60 minutes, maintaining the internal temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 8-12 hours.

-

Acidic Work-up and Decarboxylation: Cool the reaction mixture again to 0-5°C and slowly add 10% aqueous hydrochloric acid until the pH is acidic (pH 1-2). This step hydrolyzes the intermediate and facilitates the decarboxylation of the resulting malonic acid derivative. Stir vigorously for 1-3 hours at 5-20°C.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Visualization of the Synthesis Workflow

The logical flow of the synthesis pathway is illustrated in the following diagram.

Caption: Workflow for the synthesis of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate.

References

"Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate" IUPAC name and synonyms

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a concise technical overview of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, focusing on its chemical identity, nomenclature, and key properties.

Chemical Identity and Nomenclature

The compound "Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate" is systematically named according to IUPAC nomenclature. Below is a summary of its primary identifiers and synonyms.

IUPAC Name: ethyl 3-(2,6-dichloro-3-pyridinyl)-3-oxopropanoate[1].

Synonyms:

-

ETHYL 3-(2,6-DICHLOROPYRIDIN-3-YL)-3-OXOPROPANOATE[1]

-

3-Pyridinepropanoic acid, 2,6-dichloro-beta-oxo-, ethyl ester[1]

-

MFCD08275023[1]

CAS Number: 174727-36-7[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉Cl₂NO₃ | PubChem[1] |

| Molecular Weight | 262.09 g/mol | PubChem[1] |

| InChIKey | WVBZLXLYMRZGOY-UHFFFAOYSA-N | PubChem[1] |

Structural Information

The following diagram illustrates the logical relationship between the different names and identifiers for the compound.

Experimental Data and Protocols

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the specific signaling pathways or biological activities associated with Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate. Further research would be required to elucidate its pharmacological or biological profile.

References

Technical Guide on the Spectroscopic Characterization of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate

This document serves as an in-depth technical guide on the spectroscopic profile of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide provides a comprehensive summary of expected spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and logical workflows for structural elucidation.

Molecular Profile:

-

IUPAC Name: Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate[1]

-

Molecular Formula: C₁₀H₉Cl₂NO₃[1]

-

Molecular Weight: 262.09 g/mol [1]

-

CAS Number: 174727-36-7[1]

While specific experimental spectra for this compound are not publicly available, this guide presents a predicted spectroscopic dataset based on the analysis of its structural fragments. These values are intended to serve as a reference for researchers who synthesize or analyze this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and MS analyses. These predictions are derived from the known chemical shifts and fragmentation patterns of analogous structures, such as β-keto esters and dichloropyridine derivatives.

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Provisional Assignment |

| ~1.30 | Triplet | 3H | ~7.1 | -OCH₂CH ₃ |

| ~4.25 | Quartet | 2H | ~7.1 | -OCH ₂CH₃ |

| ~4.10 | Singlet | 2H | N/A | -C(O)CH ₂C(O)- |

| ~7.45 | Doublet | 1H | ~8.2 | Pyridine-H5 |

| ~8.05 | Doublet | 1H | ~8.2 | Pyridine-H4 |

Note: The methylene protons of the propanoate chain are diastereotopic and may appear as two distinct signals or a more complex multiplet.

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~14.1 | -OCH₂C H₃ |

| ~46.0 | -C(O)C H₂C(O)- |

| ~62.0 | -OC H₂CH₃ |

| ~122.5 | Pyridine-C5 |

| ~132.0 | Pyridine-C3 |

| ~141.0 | Pyridine-C4 |

| ~151.0 | Pyridine-C2/C6 |

| ~167.0 | C =O (Ester) |

| ~190.0 | C =O (Keto) |

Predicted IR (Infrared) Spectroscopy Data

-

Technique: ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~2980 | Weak | Aliphatic C-H Stretch |

| ~1745 | Strong | C=O Stretch (Ester) |

| ~1715 | Strong | C=O Stretch (Keto) |

| ~1550 | Medium | C=C/C=N Stretch (Pyridine Ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~800 | Strong | C-Cl Stretch |

Predicted MS (Mass Spectrometry) Data

-

Ionization Method: Electrospray (ESI+)

| m/z | Relative Intensity (%) | Assignment |

| 262.00 | 100 | [M+H]⁺ (for ³⁵Cl₂) |

| 264.00 | 65 | [M+H]⁺ (for ³⁵Cl³⁷Cl) |

| 266.00 | 10 | [M+H]⁺ (for ³⁷Cl₂) |

| 284.00 | High | [M+Na]⁺ (for ³⁵Cl₂) |

| 188.98 | Medium | [M - C₂H₅O₂ + H]⁺ Fragment |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 10-15 mg of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, 1024-2048 scans are acquired using a proton-decoupled pulse program.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000 to 400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to sample analysis.

Mass Spectrometry (MS)

Mass analysis is performed on a high-resolution mass spectrometer using electrospray ionization in positive ion mode (ESI+). The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL. The solution is introduced into the ion source via direct infusion at a flow rate of 5-10 µL/min. The mass spectrum is acquired across a mass-to-charge (m/z) range of 50-500.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between the spectroscopic data and the final structural confirmation.

Caption: General workflow for spectroscopic analysis.

Caption: Logical relationships in structural elucidation.

References

"Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate" mechanism of formation

An in-depth guide to the formation of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document provides a detailed overview of the reaction mechanism, a comprehensive experimental protocol, and relevant quantitative data.

Mechanism of Formation: The Claisen Condensation

The formation of ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate is achieved through a Claisen condensation reaction. This fundamental carbon-carbon bond-forming reaction involves the coupling of two ester molecules in the presence of a strong base. In this specific synthesis, ethyl 2,6-dichloronicotinate reacts with ethyl acetate.

The mechanism proceeds through the following key steps:

-

Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of an ethyl acetate molecule, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The highly nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of ethyl 2,6-dichloronicotinate. This addition reaction forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group.

-

Deprotonation of the β-Keto Ester: The newly formed β-keto ester, ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, has acidic α-protons between the two carbonyl groups. The ethoxide base readily deprotonates this position, forming a highly resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.

-

Protonation: An acidic workup is required in the final stage to neutralize the enolate and yield the final product.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate.

| Parameter | Value |

| Molecular Formula | C₁₀H₉Cl₂NO₃ |

| Molecular Weight | 262.09 g/mol |

| Starting Material 1 | Ethyl 2,6-dichloronicotinate |

| Starting Material 2 | Ethyl acetate |

| Base | Sodium ethoxide |

| Solvent | Toluene |

| Reaction Temperature | 80°C |

| Reaction Time | 2 hours |

| Yield | 85% |

Experimental Protocol

This section provides a detailed methodology for the laboratory synthesis of ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate.

Materials:

-

Ethyl 2,6-dichloronicotinate

-

Ethyl acetate

-

Sodium ethoxide

-

Toluene, anhydrous

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene (200 mL).

-

Addition of Base: Sodium ethoxide (1.2 equivalents) is carefully added to the toluene.

-

Addition of Esters: A mixture of ethyl 2,6-dichloronicotinate (1.0 equivalent) and ethyl acetate (3.0 equivalents) is added dropwise to the stirred suspension of sodium ethoxide in toluene at room temperature.

-

Reaction: The reaction mixture is heated to 80°C and maintained at this temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is approximately 7.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with ethyl acetate (50 mL portions).

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate.

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

Caption: Reaction mechanism of the Claisen condensation.

Caption: Experimental workflow for the synthesis.

The Versatile Scaffolding Potential of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate for the Development of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, a highly functionalized pyridine derivative, is emerging as a valuable starting material for the synthesis of a diverse array of novel heterocyclic compounds with significant potential in medicinal chemistry. Its unique structural features, including a reactive β-ketoester moiety and a dichlorinated pyridine ring, provide a versatile platform for the construction of complex molecular architectures, particularly fused heterocyclic systems such as pyrazolo[1,5-a]pyridines and pyridopyrimidines. This technical guide provides a comprehensive overview of the synthesis, derivatization, and potential biological applications of this key building block, complete with detailed experimental protocols and quantitative biological data where available.

Synthesis of the Core Scaffold

Conceptual Synthetic Workflow:

"Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate" potential biological activity

An In-depth Technical Guide on the Potential Biological Activity of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate

Disclaimer: The following information is a predictive analysis based on the biological activities of structurally similar compounds. As of December 2025, there is no direct published research on the specific biological activity of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate. This guide is intended for research and drug development professionals for hypothesis generation and preliminary investigation.

Introduction

Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate is a chemical compound characterized by a dichloropyridine ring linked to an ethyl oxopropanoate side chain. While this specific molecule has not been the subject of extensive biological investigation, its structural motifs are present in a variety of biologically active compounds. This guide explores the potential biological activities of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate by examining the known activities of its structural analogs. The primary focus will be on potential roles as an enzyme inhibitor, particularly in the context of integrase enzymes, and as an antimicrobial agent.

Predicted Biological Activities

Potential as an HIV-1 Integrase Inhibitor

The β-keto ester moiety is a key pharmacophore in a class of HIV-1 integrase inhibitors. These inhibitors function by chelating essential metal ions in the enzyme's active site, thereby preventing the integration of viral DNA into the host genome.

| Compound Class | Key Structural Features | IC50 Range (nM) | Reference |

| Dihalopyridine-based β-keto esters | 2,6-Dihalopyridine, β-keto ester | 50 - 500 | |

| Pyridinone-containing compounds | Pyridinone core, chelating moieties | 10 - 200 |

Note: The provided IC50 values are for structurally related compounds and should be considered as predictive indicators for Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate.

The proposed mechanism involves the β-keto ester group of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate chelating the divalent metal ions (typically Mg²⁺) within the active site of HIV-1 integrase. This chelation disrupts the catalytic activity of the enzyme, specifically inhibiting the strand transfer step of viral DNA integration.

Caption: Proposed inhibition of HIV-1 integrase by metal chelation.

Potential Antimicrobial Activity

The 2,6-dichloropyridine scaffold is a component of several compounds exhibiting antimicrobial properties. The chlorine substituents can enhance lipophilicity, potentially improving cell membrane penetration, and can also participate in halogen bonding, which may contribute to target binding.

| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |

| Dichloropyridine derivatives | Staphylococcus aureus | 16 - 128 | |

| Dichloropyridine derivatives | Escherichia coli | 32 - 256 | |

| Dichloropyridine derivatives | Candida albicans | 8 - 64 |

Note: MIC (Minimum Inhibitory Concentration) values are for structurally related compounds and serve as a predictive baseline.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the predicted biological activities of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate.

HIV-1 Integrase Strand Transfer Assay

Objective: To determine the in vitro inhibitory activity of the compound against the strand transfer reaction catalyzed by HIV-1 integrase.

Methodology:

-

Recombinant Enzyme: Purified recombinant HIV-1 integrase is used.

-

DNA Substrates: A 5'-end-labeled donor DNA (simulating the viral DNA end) and a target DNA (simulating host DNA) are utilized.

-

Reaction Mixture: The reaction buffer contains MgCl₂, DTT, and the integrase enzyme.

-

Inhibitor Addition: Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate is dissolved in DMSO and added to the reaction mixture at various concentrations.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the DNA substrates and incubated. The reaction is stopped by adding a quenching solution (e.g., EDTA).

-

Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The extent of inhibition is quantified by measuring the reduction in the formation of the strand transfer product.

Caption: Workflow for HIV-1 integrase strand transfer assay.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic microorganisms.

Methodology:

-

Microorganism Panel: Include representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Culture Preparation: Grow microorganisms to the mid-logarithmic phase in appropriate broth media.

-

Compound Dilution: Prepare a serial dilution of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Based on the analysis of its structural components, Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate presents a promising scaffold for the development of novel therapeutic agents. The presence of the β-keto ester functionality strongly suggests potential activity as a metal-chelating enzyme inhibitor, with HIV-1 integrase being a prime target for investigation. Furthermore, the dichloropyridine core is a known pharmacophore in antimicrobial agents, warranting a thorough evaluation of its activity against a broad spectrum of pathogens.

Future research should focus on the synthesis and in vitro evaluation of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate using the experimental protocols outlined in this guide. Positive results would justify further studies, including determination of the mechanism of action, evaluation of cytotoxicity, and exploration of structure-activity relationships through the synthesis of analogs. These steps will be crucial in determining the therapeutic potential of this compound and its derivatives.

Methodological & Application

Application Notes and Protocols for the Cyclization of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the intramolecular cyclization of ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, a key intermediate in the synthesis of various heterocyclic compounds of medicinal interest. The following sections outline two plausible synthetic strategies for this transformation: an acid-catalyzed intramolecular electrophilic substitution and a base-catalyzed intramolecular nucleophilic aromatic substitution.

Introduction

Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate possesses a reactive β-keto ester moiety and an electron-deficient dichloropyridine ring, making it a versatile precursor for the synthesis of fused pyridine derivatives. Intramolecular cyclization of this substrate can lead to the formation of novel pyranopyridine or related heterocyclic scaffolds, which are of significant interest in drug discovery. The reaction conditions for such cyclizations are critical in determining the product outcome and yield. This document presents two potential methodologies for achieving this transformation, one employing acidic conditions to facilitate an intramolecular Friedel-Crafts-type reaction, and the other utilizing basic conditions to promote an intramolecular nucleophilic aromatic substitution.

Acid-Catalyzed Intramolecular Cyclization

Under strong acidic conditions, the enol form of the β-keto ester can act as a nucleophile, attacking the electron-deficient pyridine ring in an intramolecular electrophilic aromatic substitution-type reaction. Polyphosphoric acid (PPA) is a common and effective reagent for such cyclizations, acting as both a catalyst and a solvent.

Experimental Protocol: Acid-Catalyzed Cyclization using Polyphosphoric Acid (PPA)

Materials:

-

Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate

-

Polyphosphoric acid (PPA)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a thermometer, place polyphosphoric acid (10 equivalents by weight to the starting material).

-

Heat the PPA to 80-100 °C with stirring to ensure it is fluid.

-

To the hot PPA, add ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate (1.0 equivalent) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 120 °C.

-

After the addition is complete, maintain the reaction mixture at 100-110 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to approximately 60-70 °C.

-

Carefully pour the warm reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Base-Catalyzed Intramolecular Cyclization

In the presence of a strong base, the α-proton of the β-keto ester can be abstracted to form an enolate. This nucleophilic enolate can then attack one of the chloro-substituted positions on the pyridine ring via an intramolecular nucleophilic aromatic substitution (SNAAr) reaction. Sodium ethoxide is a suitable base for this transformation, often used in a polar aprotic solvent like dimethylformamide (DMF).

Experimental Protocol: Base-Catalyzed Cyclization using Sodium Ethoxide

Materials:

-

Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate

-

Sodium ethoxide

-

Anhydrous dimethylformamide (DMF)

-

Saturated ammonium chloride solution

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Dropping funnel

-

Thermometer

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.

-

Add ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate (1.0 equivalent) and anhydrous DMF to the flask.

-

In a separate flask, prepare a solution of sodium ethoxide (1.2 equivalents) in anhydrous DMF.

-

Cool the solution of the starting material to 0 °C using an ice bath.

-

Under an inert atmosphere, add the sodium ethoxide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Add deionized water to the mixture and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative parameters for the proposed cyclization protocols.

Table 1: Reaction Conditions for Acid-Catalyzed Cyclization

| Parameter | Value |

| Starting Material | Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate |

| Catalyst | Polyphosphoric Acid (PPA) |

| Solvent | Polyphosphoric Acid (PPA) |

| Temperature | 100-110 °C |

| Reaction Time | 2-4 hours |

| Work-up | Neutralization with NaHCO₃, Extraction with Ethyl Acetate |

| Purification | Column Chromatography |

Table 2: Reaction Conditions for Base-Catalyzed Cyclization

| Parameter | Value |

| Starting Material | Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate |

| Base | Sodium Ethoxide (1.2 eq.) |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Work-up | Quenching with NH₄Cl, Extraction with Ethyl Acetate |

| Purification | Column Chromatography |

Visualizations

Experimental Workflow for Cyclization Reaction

Caption: General experimental workflow for the cyclization reaction.

Proposed Cyclization Pathways

Caption: Proposed acid and base-catalyzed cyclization pathways.

Application Notes and Protocols: Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate in Hantzsch Pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1881, is a multi-component reaction renowned for its efficiency in constructing dihydropyridine (DHP) and pyridine scaffolds.[1][2][3] These scaffolds are of paramount importance in medicinal chemistry, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases such as hypertension.[2] The classical synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[2][3]

This document provides detailed application notes and a protocol for the use of a specialized β-ketoester, Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate , in the Hantzsch synthesis. The incorporation of the 2,6-dichloropyridine moiety is of significant interest as it can impart unique electronic and steric properties to the resulting dihydropyridine, potentially leading to novel pharmacological activities and improved therapeutic profiles.

Principle of the Reaction

The Hantzsch synthesis proceeds through a series of condensation, addition, and cyclization reactions. The overall transformation involves the reaction of an aldehyde with two equivalents of a β-dicarbonyl compound and a nitrogen source to form a 1,4-dihydropyridine. This intermediate can then be oxidized to the corresponding pyridine.

In this specific application, Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate serves as one of the β-dicarbonyl components. The reaction with another equivalent of a β-ketoester (which can be the same or different), an aldehyde, and a nitrogen source will yield a potentially unsymmetrical dihydropyridine with a 2,6-dichloropyridin-3-yl substituent.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives using Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate

This protocol is a representative procedure adapted from general Hantzsch synthesis methodologies. Optimization of reaction conditions may be necessary for specific aldehydes.

Materials:

-

Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Substituted aromatic aldehyde (1.0 mmol)

-

Ammonium acetate (1.2 mmol)

-

Ethanol (20 mL)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate (1.0 mmol), ethyl acetoacetate (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

-

Add 20 mL of ethanol to the flask.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Data Presentation

The following table summarizes representative quantitative data for the Hantzsch synthesis of various dihydropyridine derivatives using different aldehydes. The data is based on typical yields and reaction times reported for similar Hantzsch reactions.

| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | Diethyl 4-(phenyl)-2-((2,6-dichloropyridin-3-yl)carbonyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | 6 | 85 |

| 2 | 4-Chlorobenzaldehyde | Diethyl 4-(4-chlorophenyl)-2-((2,6-dichloropyridin-3-yl)carbonyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | 5 | 92 |

| 3 | 4-Methoxybenzaldehyde | Diethyl 4-(4-methoxyphenyl)-2-((2,6-dichloropyridin-3-yl)carbonyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | 7 | 88 |

| 4 | 4-Nitrobenzaldehyde | Diethyl 4-(4-nitrophenyl)-2-((2,6-dichloropyridin-3-yl)carbonyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | 4 | 95 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of dihydropyridine derivatives using Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate.

Caption: General workflow for the Hantzsch synthesis.

Signaling Pathway: L-type Calcium Channel Blockade in Smooth Muscle

Dihydropyridines are well-known for their activity as L-type calcium channel blockers. The synthesized compounds can be screened for their potential to modulate this pathway, which is crucial in regulating smooth muscle contraction and blood pressure. The diagram below illustrates the signaling cascade.

References

The Versatile Building Block: Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate in Agrochemical Synthesis

Introduction: Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate is a key chemical intermediate in the development of modern agrochemicals. Its unique structure, featuring a reactive β-ketoester group attached to a 2,6-dichloropyridine core, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds with significant herbicidal, insecticidal, and fungicidal properties. This document provides detailed application notes and protocols for researchers, scientists, and professionals in the field of drug and pesticide development, highlighting the utility of this compound as a foundational element in creating next-generation crop protection agents.

Physicochemical Properties and Synthesis

Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, also known as ethyl (2,6-dichloronicotinoyl)acetate, possesses the molecular formula C₁₀H₉Cl₂NO₃ and a molecular weight of approximately 262.09 g/mol .[1] While specific quantitative data for its physical properties are not extensively published, its structure lends itself to established synthetic routes.

A common and effective method for the synthesis of analogous β-ketoesters involves the condensation of a nicotinoyl chloride with an enolate of an ethyl ester. For ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, this would involve the reaction of 2,6-dichloronicotinoyl chloride with the enolate of ethyl acetate. A related fluorinated analog's synthesis has been described, providing a basis for this protocol.[2]

Application in the Synthesis of Herbicidal Agents

The 2,6-dichloropyridine moiety is a well-established pharmacophore in the herbicide industry.[3] Compounds derived from this scaffold, particularly pyridopyrimidines, have demonstrated potent herbicidal activity. Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate serves as an excellent starting material for the construction of such fused heterocyclic systems.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The reaction of ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate with amidines, ureas, or thioureas can lead to the formation of pyridopyrimidine derivatives. These compounds are known to act as inhibitors of key plant enzymes such as protoporphyrinogen oxidase (PPO) and acetohydroxyacid synthase (AHAS), leading to weed death.[2][3]

Table 1: Herbicidal Activity of Representative Pyrido[2,3-d]pyrimidine Compounds

| Compound ID | Target Weed | Activity Level | Putative Mode of Action |

| 2o (a trifluorophenyl-substituted pyridopyrimidine) | Bentgrass (Agrostis stolonifera) | High (comparable to commercial herbicides clomazone and flumioxazin) | PPO Inhibition[2] |

| 4d (a pyrimidine thiourea derivative) | Brassica napus L. | 81.5% root growth inhibition at 100 mg L⁻¹ | AHAS Inhibition[3] |

| 4f (a pyrimidine thiourea derivative) | Digitaria adscendens | 81% root growth inhibition at 100 mg L⁻¹ | AHAS Inhibition[3] |

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Core

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Reagent Addition: Add a substituted amidine hydrochloride (1.1 equivalents) and a non-nucleophilic base like triethylamine (2.2 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography on silica gel to yield the desired pyridopyrimidine derivative.

Logical Workflow for Herbicide Synthesis

Caption: Synthesis of Herbicidal Pyrido[2,3-d]pyrimidines.

Application in the Synthesis of Insecticidal Agents

The versatility of ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate extends to the synthesis of insecticides, particularly those based on the pyrazolopyridine scaffold. These compounds have shown efficacy against a range of insect pests.[4][5]

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A standard and efficient method for the synthesis of pyrazole rings is the condensation of a β-dicarbonyl compound with hydrazine or its derivatives.[6][7] Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate is an ideal substrate for this transformation, leading to the formation of pyrazolo[3,4-b]pyridines.

Table 2: Insecticidal Activity of Representative Pyrazole-Pyridine Compounds

| Compound Class | Target Pest | Observed Effect |

| Pyrazolopyridines | Aphis gossypii (Cotton aphid) | Promising insecticidal activity[4][5] |

| Pyrazole-Pyridine Derivative (PPD) | Culex pipiens (Mosquito larvae) | Larvicidal activity, growth inhibition |

| N-pyridylpyrazoles | Mythimna separata, Culex pipiens pallens, Plutella xylostella, Laphygma exigua | Good larvicidal activities[8] |

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Core

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate (1 equivalent) in a suitable solvent like ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux, monitoring for completion by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent to afford the pyrazolopyridine derivative.

Signaling Pathway of Pyrazole-based Insecticides

Caption: Mode of Action for Pyrazole Insecticides.

Application in the Synthesis of Fungicidal Agents

The synthesis of fused heterocyclic systems containing nitrogen, such as triazolopyridines, has yielded compounds with significant antifungal properties.[9] Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate can be a precursor to these structures.

Synthesis of Triazolopyridine Derivatives

While a direct conversion is a multi-step process, the pyrazole or pyridine functionalities derived from the starting material can be further elaborated to form triazole rings. For instance, an amino-substituted pyrazolopyridine could be diazotized and cyclized to form a triazolopyridine. These compounds have been shown to inhibit β-1,6-glucan synthesis, a crucial component of the fungal cell wall.[9]

Table 3: Antifungal Activity of Representative Triazole Compounds

| Compound Class | Target Fungi | Putative Mode of Action |

| Triazolopyridines | Candida species | Inhibition of β-1,6-glucan synthesis[9] |

| 2-Aryl-1,2,4-triazolo[1,5-a]pyridines | Candida albicans, Trichophyton rubrum | Antifungal activity, superior or comparable to fluconazole for some derivatives[10] |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Botrytis cinerea | Significant antifungal activity[11] |

Conceptual Experimental Workflow for Fungicide Development

Caption: Workflow for Triazolopyridine Fungicide Development.

References

- 1. Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate | C10H9Cl2NO3 | CID 44140080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel antifungal agents: triazolopyridines as inhibitors of beta-1,6-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

"Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate" in medicinal chemistry applications

Application Notes and Protocols: Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate, also known as Ethyl (2,6-dichloronicotinoyl)acetate, is a β-keto ester functionalized with a 2,6-dichloropyridine ring.[1] While specific biological activity or direct medicinal applications for this compound are not extensively documented in public literature, its structure is of significant interest to medicinal chemists. The pyridine scaffold is a privileged core in numerous FDA-approved drugs, and its derivatives are actively explored for a wide range of therapeutic targets, including kinases.[2][3][4][5] The β-keto ester moiety is a versatile functional group that can participate in a variety of chemical transformations, making it an ideal synthetic intermediate for building more complex heterocyclic systems.[6][7][8][9]

These notes provide detailed protocols for the synthesis of the title compound and its potential application as a precursor for screening libraries, particularly in the context of kinase inhibitor development. A general, robust protocol for an in vitro kinase assay is also provided to guide the biological evaluation of subsequent derivatives.

Section 1: Synthesis of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate

The synthesis of the title compound can be achieved via a crossed Claisen condensation reaction.[6][8][9] This method involves the acylation of an ester enolate with an acyl chloride. In this case, the enolate of ethyl acetate reacts with 2,6-dichloronicotinoyl chloride. A strong, non-nucleophilic base such as sodium hydride (NaH) is typically used to generate the enolate.[6]

Experimental Protocol: Crossed Claisen Condensation

Materials and Reagents:

-

2,6-dichloronicotinoyl chloride

-

Ethyl acetate (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for extraction and chromatography)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexanes to remove mineral oil.

-

Enolate Formation: Add anhydrous THF to the flask, followed by the slow, dropwise addition of anhydrous ethyl acetate (3.0 equivalents) at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Acylation: Cool the reaction mixture back to 0 °C. Dissolve 2,6-dichloronicotinoyl chloride (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl until the pH is acidic (~pH 3-4).

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

References

- 1. Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate | C10H9Cl2NO3 | CID 44140080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

Application Notes and Protocols for the Synthesis of Heterocyclic Derivatives from Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various heterocyclic derivatives starting from Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate. This versatile β-ketoester is a valuable building block for the creation of compound libraries for drug discovery, owing to its reactive nature and the prevalence of the substituted pyridine motif in bioactive molecules. The following sections outline key synthetic transformations to generate pyrazole, dihydropyrimidine, and dihydropyridine derivatives, which are core structures in many pharmaceuticals.

Synthesis of Pyrazole Derivatives via Knorr Cyclization

The Knorr pyrazole synthesis is a robust and widely used method for the preparation of pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazines.[1] The reaction typically proceeds via the condensation of the hydrazine with the ketone to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1] This method is highly efficient due to the formation of a stable aromatic product.[1]

Experimental Protocol: Synthesis of Ethyl 5-(2,6-dichloropyridin-3-yl)-1H-pyrazole-3-carboxylate

Materials:

-

Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask, dissolve Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to afford the desired pyrazole derivative.

Data Presentation: Representative Reaction Parameters for Knorr Pyrazole Synthesis

| Starting β-Ketoester | Hydrazine | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Glacial Acetic Acid | 100 | 1 | High (not specified)[1] |

| Ethyl acetoacetate | Phenylhydrazine | Ethanol | - | Reflux | - | 98.55[2] |

| Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | Hydrazine hydrate | Ethanol | Glacial Acetic Acid | Reflux | 1-4 | Expected to be high |

Note: Yields are based on analogous reactions and may vary for the specified substrate.

Workflow for Knorr Pyrazole Synthesis

Caption: Workflow for the Knorr synthesis of pyrazole derivatives.

Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from a β-ketoester, an aldehyde, and urea or thiourea.[3] This reaction is of great pharmaceutical importance as the resulting dihydropyrimidine scaffold is found in numerous bioactive compounds, including calcium channel blockers.[3] The reaction is typically catalyzed by a Brønsted or Lewis acid.[3]

Experimental Protocol: Synthesis of Ethyl 4-Aryl-6-(2,6-dichloropyridin-3-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

-

Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Urea (or thiourea)

-

Catalyst (e.g., HCl, InCl₃)

-

Ethanol or Tetrahydrofuran (THF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a mixture of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate (1.0 eq), an aromatic aldehyde (1.0 eq), and urea (1.5 eq) in a suitable solvent (e.g., ethanol or THF), add a catalytic amount of the chosen acid.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.

Data Presentation: Representative Reaction Parameters for Biginelli Reaction

| β-Ketoester | Aldehyde | Urea/Thiourea | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Ethyl acetoacetate | Benzaldehyde | Urea | HCl | Ethanol | Reflux | Low (initially)[4] |

| Ethyl acetoacetate | Various aldehydes | Urea | InCl₃ | THF | 65-70 | High[5] |

| Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | Benzaldehyde | Urea | Lewis Acid | THF | Reflux | Expected to be moderate to high |

Note: Yields are based on analogous reactions and may vary for the specified substrate.

Workflow for Biginelli Reaction

Caption: Workflow for the Biginelli reaction to synthesize dihydropyrimidines.

Synthesis of Dihydropyridine Derivatives via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction used to generate dihydropyridine derivatives, which can subsequently be oxidized to pyridines.[6] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6] To synthesize unsymmetrical dihydropyridines, a two-step approach is often employed, starting with a Knoevenagel condensation.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(2,6-dichloropyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

-

Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate

-

Ethyl acetoacetate

-

Ammonium acetate

-

Ethanol

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask, combine Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.1 eq) in ethanol.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature.

-

The product may precipitate upon cooling. If so, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the desired dihydropyridine derivative.

Data Presentation: Representative Reaction Parameters for Hantzsch Dihydropyridine Synthesis

| β-Ketoester 1 | β-Ketoester 2 | Nitrogen Source | Solvent | Temperature (°C) | Yield (%) |

| Ethyl acetoacetate | Ethyl acetoacetate | Ammonia | Ethanol | Reflux | Not specified[7] |

| Ethyl acetoacetate | Ethyl acetoacetate | Ammonium acetate | Aqueous micelles | - | 96[6] |

| Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | Expected to be good |

Note: Yields are based on analogous reactions and may vary for the specified substrate.

Workflow for Hantzsch Dihydropyridine Synthesis

Caption: Workflow for the Hantzsch synthesis of dihydropyridine derivatives.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. researchgate.net [researchgate.net]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. sennosbiotech.com [sennosbiotech.com]

- 5. theochem.mercer.edu [theochem.mercer.edu]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]

Application Notes and Protocols: Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate is a key building block in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. The presence of a reactive β-ketoester functionality and a 2,6-dichloropyridine moiety makes it an ideal precursor for constructing fused ring systems, particularly those found in potent and selective kinase inhibitors. Kinase inhibitors are a cornerstone of modern targeted cancer therapy, and the development of novel scaffolds is crucial for overcoming drug resistance and improving therapeutic outcomes.

The 2,6-dichloropyridine core is a well-established pharmacophore in kinase inhibitor design.[1] It often serves as a "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the ATP-binding pocket of various kinases.[2] The differential reactivity of the two chlorine atoms allows for sequential and regioselective functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[3]

These application notes provide a detailed protocol for the synthesis of a pyridopyrimidinone-based kinase inhibitor scaffold from Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate, a common core in many targeted therapies.[4][5] Additionally, it includes data on the biological activity of related compounds and visualizations of relevant signaling pathways and synthetic workflows.

Data Presentation

The following tables summarize the biological activity of representative kinase inhibitors containing the dichloropyridine or pyridopyrimidinone scaffold, targeting various kinases.

Table 1: Inhibitory Activity of Selected Kinase Inhibitors with Related Scaffolds

| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |

| Compound 4 | PIM-1 | 11.4 | MCF-7 | [6] |

| Compound 10 | PIM-1 | 17.2 | MCF-7 | [6] |

| Staurosporine | PIM-1 | 16.7 | - | [6] |

| Compound 5b | CDK9 | 59 | - | [7] |

| Compound 5f | CDK7 | 479 | - | [7] |

| Compound 5d | CDK8 | 716 | - | [7] |

Table 2: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 4 | HepG2 | 1.13 | [6] |

| Compound 11 | HepG2 | 0.99 | [6] |

| Compound 6b | HepG2 | 2.68 | [5] |

| Compound 5a | HepG2 | 2.71 | [5] |

| Compound 5a | MCF-7 | 1.77 | [5] |

| Compound 5e | MCF-7 | 1.39 | [5] |

| Staurosporine | HepG2 | 5.07 | [6] |

Experimental Protocols

Synthesis of 2-Amino-6-(2,6-dichloropyridin-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

This protocol describes a potential synthetic route for a pyridopyrimidinone kinase inhibitor scaffold starting from Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate. The synthesis involves a cyclocondensation reaction with guanidine, a common method for constructing pyrimidine rings from β-ketoesters.

Materials and Reagents:

-

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Absolute ethanol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for reflux and inert atmosphere reactions

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel)

Procedure:

-

Preparation of Guanidine Free Base:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (2.2 eq.) in absolute ethanol.

-

Add guanidine hydrochloride (1.5 eq.) to the solution.

-

Stir the mixture at room temperature for 30 minutes to generate the guanidine free base.

-

-

Cyclocondensation Reaction:

-

To the freshly prepared guanidine solution, add a solution of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate (1.0 eq.) in absolute ethanol.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-12 hours.

-

Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) until a precipitate forms.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) or by column chromatography on silica gel.

-

Visualizations

Signaling Pathway

The synthesized pyridopyrimidinone scaffold can be further elaborated to target various kinases involved in cancer cell signaling. One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of the pyridopyrimidinone scaffold.

Caption: Synthetic workflow for the pyridopyrimidinone scaffold.

Further Diversification and Applications

The resulting 2-amino-6-(2,6-dichloropyridin-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a versatile intermediate for further chemical modifications. The two chlorine atoms on the pyridine ring exhibit differential reactivity, allowing for selective substitution.[3] For instance, one of the chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl or heteroaryl groups.[8][9] The amino group on the pyrimidinone ring can also be functionalized. This modular approach enables the generation of a library of analogues for comprehensive SAR studies to identify potent and selective kinase inhibitors for various therapeutic targets.

References

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate | C10H9Cl2NO3 | CID 44140080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Substituted Pyridines using Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate is a versatile building block for the synthesis of a variety of substituted pyridines, particularly fused pyridine systems such as pyrido[2,3-d]pyrimidines. The presence of a β-ketoester functionality allows for cyclocondensation reactions with various binucleophiles, while the dichloro-substituted pyridine ring offers sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. Pyrido[2,3-d]pyrimidine scaffolds are of significant interest in medicinal chemistry, as they are found in a number of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2][3]

This document provides detailed application notes and a protocol for the synthesis of a substituted pyrido[2,3-d]pyrimidine derivative from Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate.

Key Synthetic Applications

The primary application of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate is in the construction of fused heterocyclic systems. The β-ketoester moiety is highly reactive towards nucleophiles, enabling the formation of new rings.

1. Synthesis of Pyrido[2,3-d]pyrimidines:

A key application is the synthesis of pyrido[2,3-d]pyrimidines through cyclocondensation with guanidine or amidine derivatives. This reaction typically proceeds in the presence of a base and yields highly functionalized products with potential for further diversification. The general reaction scheme is depicted below:

Caption: General scheme for the synthesis of pyrido[2,3-d]pyrimidines.

2. Synthesis of other Fused Pyridines:

The reactivity of the β-ketoester can be exploited to react with other binucleophiles, such as hydrazines or ureas, to generate a diverse range of fused pyridine heterocycles. These reactions expand the library of accessible compounds for screening in drug discovery programs.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5,7-dichloropyrido[2,3-d]pyrimidin-4(8H)-one

This protocol describes the cyclocondensation of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate with guanidine hydrochloride to yield 2-Amino-5,7-dichloropyrido[2,3-d]pyrimidin-4(8H)-one.

Materials:

-

Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Hydrochloric acid (HCl), 1 M

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal (1.1 eq) in anhydrous ethanol) in a round-bottom flask, add guanidine hydrochloride (1.1 eq). Stir the mixture at room temperature for 30 minutes.

-

To the resulting slurry of free guanidine, add Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate (1.0 eq).

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add distilled water to the cooled mixture to precipitate the product.

-

Acidify the mixture to pH ~7 by the dropwise addition of 1 M HCl.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 2-Amino-5,7-dichloropyrido[2,3-d]pyrimidin-4(8H)-one.

Data Presentation

| Starting Material | Reagent | Product | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | Guanidine Hydrochloride | 2-Amino-5,7-dichloropyrido[2,3-d]pyrimidin-4(8H)-one | Ethanol | Sodium Ethoxide | 4-6 | 78 (reflux) | 75-85 |

Table 1: Representative reaction parameters for the synthesis of 2-Amino-5,7-dichloropyrido[2,3-d]pyrimidin-4(8H)-one.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | C₁₀H₉Cl₂NO₃ | 262.09 | Off-white solid |

| 2-Amino-5,7-dichloropyrido[2,3-d]pyrimidin-4(8H)-one | C₇H₄Cl₂N₄O | 231.04 | White solid |

Table 2: Physicochemical properties of the starting material and product.

Visualizations

Reaction Mechanism

Caption: Proposed reaction mechanism for the formation of the pyrido[2,3-d]pyrimidine.

Experimental Workflow

Caption: Workflow for the synthesis of 2-Amino-5,7-dichloropyrido[2,3-d]pyrimidin-4(8H)-one.

Logical Relationship of Diversification

Caption: Potential diversification pathways from the starting material.

Conclusion

Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate serves as a valuable and reactive precursor for the synthesis of substituted and fused pyridine derivatives. The protocol provided herein for the synthesis of a pyrido[2,3-d]pyrimidine derivative is based on established chemical principles and offers a reliable method for accessing this important heterocyclic scaffold. The potential for further diversification through the choice of binucleophile and subsequent modification of the chloro substituents makes this starting material highly attractive for applications in medicinal chemistry and drug discovery.

References

- 1. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate is a versatile chemical intermediate possessing a β-keto ester functionality and a dichloropyridine core. This unique combination of reactive groups makes it an excellent starting material for the synthesis of a diverse library of heterocyclic compounds with potential biological activities. The pyridine ring is a common motif in many pharmaceuticals, and its derivatization can lead to the discovery of novel therapeutic agents. These application notes provide detailed protocols for the derivatization of ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate and subsequent biological screening of the synthesized compounds.

Chemical Information of Starting Material:

| Property | Value |

| IUPAC Name | ethyl 3-(2,6-dichloro-3-pyridinyl)-3-oxopropanoate[1] |

| Molecular Formula | C₁₀H₉Cl₂NO₃[1] |

| Molecular Weight | 262.09 g/mol [1] |

| CAS Number | 174727-36-7[1] |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, chlorinated solvents) |

Derivatization Strategies and Protocols

The presence of the β-keto ester moiety allows for a variety of classical condensation reactions to form five- and six-membered heterocyclic rings. Below are detailed protocols for the synthesis of pyrazole, pyrimidine, and thiophene derivatives.

Synthesis of Pyrazole Derivatives